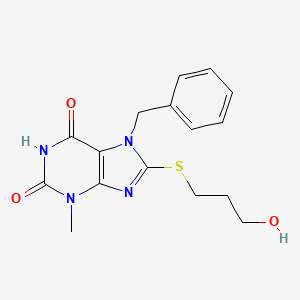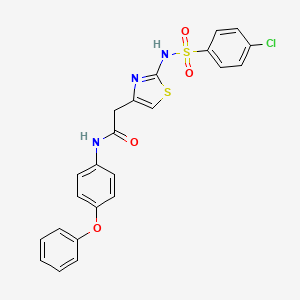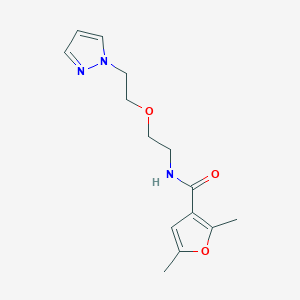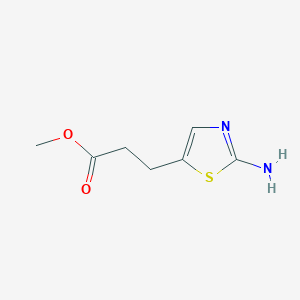
(E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .科学研究应用
光物理性质和粘度研究:Jachak 等人 (2021) 的一项研究调查了新型生色团,包括 (E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸的衍生物,重点关注它们的光物理性质。他们合成了这些化合物并检查了它们的吸收和发射波长,发现了显着的分子内电荷转移特性。这项研究提供了将这些化合物应用于光物理研究领域的见解 (Jachak 等人,2021)。
潜在的抗真菌应用:Doležel 等人 (2009) 合成了 (E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸的衍生物作为潜在的抗真菌化合物。他们评估了它们的亲脂性并评估了它们对选定真菌物种的影响,一些化合物对各种念珠菌属物种表现出强烈的抑制作用 (Doležel 等人,2009)。
抗癌和抗血管生成作用:Chandrappa 等人 (2010) 探索了新型硫代噻唑烷-4-酮衍生物的抗癌和抗血管生成作用,这些衍生物是由将不同的胺与与 (E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸结构相似的化合物偶联而合成的。他们的研究结果表明这些化合物作为抗癌治疗候选者的潜力,特别是在抑制肿瘤血管生成和肿瘤细胞增殖方面 (Chandrappa 等人,2010)。
对低碳钢的腐蚀抑制作用:Chaitra 等人 (2016) 合成了新的基于噻唑的吡啶衍生物,包括与 (E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸结构相关的化合物,并研究了它们对低碳钢的腐蚀抑制作用。这些化合物显示出有效的防腐蚀性能,表明它们在材料科学和工程学中的潜在应用 (Chaitra 等人,2016)。
Co2+ 的荧光化学传感器:Li Rui-j (2013) 的一项研究合成了一种与 (E)-3-(4-氧代-5-(吡啶-2-基亚甲基)-2-硫代噻唑烷-3-基)丙酸相关的化合物,并研究了其作为 Co2+ 的荧光化学传感器的特性。该化合物对 Co2+ 表现出选择性的荧光猝灭效应,表明其在开发特定化学传感器中的应用 (Li Rui-j,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-10(16)4-6-14-11(17)9(19-12(14)18)7-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,15,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHYJKMXDEMCC-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)




![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)